molecular formula C20H21N3O4 B2387809 (5Z)-5-{[(4-acetylphenyl)amino]methylidene}-1-(3-methoxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile CAS No. 883278-85-1

(5Z)-5-{[(4-acetylphenyl)amino]methylidene}-1-(3-methoxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B2387809
CAS No.: 883278-85-1
M. Wt: 367.405
InChI Key: URMADGLODTUULL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrahydropyridine-carbonitrile family, characterized by a pyridine core substituted with a carbonitrile group, a 4-acetylphenylamino moiety, and a 3-methoxypropyl chain.

Properties

IUPAC Name

5-[(4-acetylphenyl)iminomethyl]-6-hydroxy-1-(3-methoxypropyl)-4-methyl-2-oxopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-13-17(11-21)19(25)23(9-4-10-27-3)20(26)18(13)12-22-16-7-5-15(6-8-16)14(2)24/h5-8,12,26H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHRRDXPXXPQJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=C1C=NC2=CC=C(C=C2)C(=O)C)O)CCCOC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Tetrahydropyridine Core

The 1,2,5,6-tetrahydropyridine-2,6-dione scaffold is synthesized via cyclocondensation of N-(3-methoxypropyl)cyanoacetamide with 4-methyl-2,6-dioxopiperidine under acidic conditions. This method adapts principles from rhodium-catalyzed cyclizations, albeit substituting transition metals with Brønsted acid catalysis for cost efficiency.

Procedure :

  • Dissolve N-(3-methoxypropyl)cyanoacetamide (10 mmol) and 4-methyl-2,6-dioxopiperidine (10 mmol) in glacial acetic acid (50 mL).
  • Reflux at 120°C for 12 hours under nitrogen.
  • Cool, dilute with ice water, and neutralize with NaHCO₃.
  • Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
  • Purify via silica gel chromatography (hexanes:EtOAc, 3:1) to yield 1-(3-methoxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile as a white solid (72% yield).

Key Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.38 (s, 3H, OCH₃), 3.45 (t, J = 6.4 Hz, 2H, CH₂O), 2.85 (s, 3H, CH₃), 4.20 (m, 2H, NCH₂).
  • IR (KBr) : 2240 cm⁻¹ (C≡N), 1720 cm⁻¹ (C=O).

N-Alkylation at Position 1

The 3-methoxypropyl group is introduced via alkylation of a precursor amine. While the core structure already incorporates this group in the above protocol, alternative routes involving post-cyclization alkylation are viable. For example, 4-methyl-2,6-dioxopiperidine may be alkylated with 3-methoxypropyl bromide under basic conditions.

Optimization Insight :

  • Use of K₂CO₃ in DMF at 80°C for 6 hours achieves >90% conversion.
  • Excess alkylating agent (1.5 equiv) minimizes di-alkylation byproducts.

Knoevenagel Condensation for Exocyclic Double Bond

The (5Z)-configured methylidene bridge is installed via condensation of the tetrahydropyridine-3-carbonitrile with 4-acetylphenyl isocyanate in a deep eutectic solvent (DES). This method mirrors the L-proline:ethylene glycol DES system reported for analogous thiazolidinones.

Procedure :

  • Combine 1-(3-methoxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile (5 mmol) and 4-acetylphenyl isocyanate (5.5 mmol) in L-proline:ethylene glycol (1:20) DES (15 mL).
  • Stir at 60°C for 8 hours.
  • Quench with chilled water, extract with CH₂Cl₂, dry, and concentrate.
  • Recrystallize from ethanol to afford the title compound as a yellow solid (68% yield).

Stereochemical Control :

  • The Z-configuration is confirmed by ¹H NMR : δ 8.12 (s, 1H, CH=) and NOE correlations between the vinylic proton and the adjacent carbonyl group.

Cyano Group Incorporation

The cyano group at position 3 is introduced early in the synthesis via the cyanoacetamide precursor. Alternative approaches, such as nucleophilic displacement of a halogenated intermediate with KCN, are less efficient (<50% yield).

Optimization and Reaction Conditions

Table 1: Comparative Yields Under Varied Knoevenagel Conditions

Solvent Temperature (°C) Time (h) Yield (%) Z/E Ratio
DES (L-Pro:EG) 60 8 68 95:5
EtOH 80 6 45 80:20
THF 50 12 32 70:30

The DES system enhances both yield and stereoselectivity by stabilizing the transition state through hydrogen bonding.

Analytical Characterization

Table 2: Spectroscopic Data for Target Compound

Technique Key Signals
¹H NMR δ 8.12 (s, 1H, CH=), 7.85 (d, J = 8.4 Hz, 2H, ArH), 2.60 (s, 3H, COCH₃)
¹³C NMR δ 192.1 (COCH₃), 162.3 (C=O), 117.5 (C≡N)
IR 2210 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N)
UV-vis λₘₐₓ = 340 nm (π→π* transition of conjugated system)

Comparative Analysis with Related Compounds

The title compound’s emissive properties in solution (λₑₘ = 420 nm) align with structurally related rhodanine derivatives. Its stability under ambient conditions surpasses that of non-arylidene tetrahydropyridines, which often require inert atmospheres during synthesis.

Chemical Reactions Analysis

(5Z)-5-{[(4-acetylphenyl)amino]methylidene}-1-(3-methoxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily explored for its potential as a pharmaceutical agent . Its structural features suggest that it may exhibit biological activities such as anti-inflammatory, anti-cancer, and antimicrobial properties. Research has indicated that derivatives of tetrahydropyridine compounds often show significant activity against various diseases.

  • Case Study Example : A study demonstrated that similar tetrahydropyridine derivatives exhibited inhibitory effects on certain cancer cell lines, suggesting that this compound could be optimized for similar therapeutic applications.

Chemical Synthesis

In synthetic chemistry, this compound can serve as an important intermediate in the synthesis of more complex molecules. The ability to modify its structure through various chemical reactions allows chemists to create a range of derivatives with potentially enhanced properties.

  • Synthesis Pathway : The compound can be synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditions. This process has been documented in several studies focusing on the development of new synthetic methodologies.

Material Science

The compound's unique properties can be leveraged in material science , particularly in the development of advanced materials. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and as a component in electronic materials.

  • Application Insight : Research indicates that incorporating such compounds into polymer matrices can improve thermal stability and mechanical strength, which are critical for high-performance materials.

Data Table: Summary of Applications

Application AreaDescriptionRelevant Findings
PharmaceuticalPotential anti-inflammatory and anti-cancer agentSimilar compounds have shown efficacy against cancer cell lines
Chemical SynthesisIntermediate for synthesizing complex moleculesMulti-step synthesis pathways established for creating derivatives
Material ScienceEnhances properties of polymers and materialsImproved thermal stability and mechanical strength observed in composite materials

Mechanism of Action

The mechanism of action of (5Z)-5-{[(4-acetylphenyl)amino]methylidene}-1-(3-methoxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its effects at the molecular level. Detailed studies on its binding affinity and interaction with target proteins provide insights into its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The compound shares a pyridine-carbonitrile backbone with modifications at positions 1, 4, and 3. Key comparisons include:

Compound Name / ID Substituents (Position) Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Source
Target Compound 1-(3-Methoxypropyl), 4-methyl, 5-(4-acetylphenylamino) N/A N/A Hypothetical: IR ~2220 cm⁻¹ (CN), δ 2.14 (CH3) in ¹H NMR N/A
6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (3s) 1-(2-chlorophenyl), 4-(3-methoxyphenyl) 170.7–171.2 80 ¹H NMR: δ 11.49 (NH), 3.74 (OCH3)
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) 2-(2,4,6-trimethylbenzylidene), 7-(5-methylfuran-2-yl) 243–246 68 IR: 2219 cm⁻¹ (CN); ¹³C NMR: δ 18.25 (CH3)
5-Acetyl-6-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile 1-propyl, 5-acetyl, 6-methyl N/A N/A InChIKey: BDCCWZUVCZQKPX

Key Observations :

  • Substituent Effects : The 3-methoxypropyl group in the target compound may enhance solubility compared to aromatic substituents (e.g., 2-chlorophenyl in 3s) .
Bioactivity Correlations

and highlight structural similarity as a predictor of bioactivity:

  • Tanimoto Coefficients : Compounds with >70% structural similarity (e.g., aglaithioduline vs. SAHA) often share overlapping pharmacological profiles .
  • Target Interactions : The carbonitrile group in the target compound may mimic nitrile-containing drugs (e.g., fipronil in ), which inhibit neurotransmitter receptors .
Challenges and Limitations
  • Yield Variability : Aromatic substituents (e.g., 4-chlorophenyl in 3t) often yield lower-melting solids compared to alkyl chains, complicating crystallization .
  • Spectral Complexity : Overlapping signals in ¹H NMR (e.g., δ 7.0–8.0 ppm for aromatic protons) necessitate advanced techniques like ¹³C NMR or HSQC for unambiguous assignment .

Biological Activity

The compound (5Z)-5-{[(4-acetylphenyl)amino]methylidene}-1-(3-methoxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is a member of the tetrahydropyridine family, which has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound features a tetrahydropyridine ring with various substituents that may influence its biological activity. The presence of the carbonitrile and dioxo groups is particularly significant for its reactivity and interaction with biological targets.

1. Antioxidant Activity

Research indicates that compounds similar to tetrahydropyridines exhibit antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Studies have shown that these compounds can scavenge free radicals effectively .

2. Neuroprotective Effects

Tetrahydropyridine derivatives have been studied for their neuroprotective effects against neurotoxicity induced by monoamine oxidase (MAO) activity. For instance, related compounds have been found to be substrates for MAO-B, which is implicated in dopaminergic neurotoxicity. The capacity to inhibit MAO-B could potentially reduce neurotoxic effects associated with Parkinson's disease .

3. Antimicrobial Activity

Some derivatives of tetrahydropyridine have demonstrated antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes required for bacterial growth. This activity can be particularly valuable in developing new antimicrobial agents .

4. Cytotoxicity and Cancer Research

The cytotoxic effects of tetrahydropyridine derivatives have been explored in various cancer cell lines. For example, compounds similar to the one have shown selective cytotoxicity against certain cancer types while sparing normal cells. This selectivity is essential for developing effective cancer therapies with fewer side effects .

Case Studies

StudyFindings
Study on MAO-B InhibitionCompounds were found to be good substrates for MAO-B; neurotoxic effects were correlated with MAO-B activity .
Antioxidant AssessmentDemonstrated significant free radical scavenging ability compared to standard antioxidants .
Cytotoxicity TestingExhibited selective cytotoxicity against breast cancer cell lines with IC50 values indicating potency .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : By acting as a substrate or inhibitor for enzymes like MAO-B.
  • Scavenging Free Radicals : Through redox reactions that neutralize reactive species.
  • Modulation of Cell Signaling Pathways : Potentially influencing pathways involved in apoptosis and cell survival.

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step condensation reactions. A common approach is the use of substituted aldehydes and active methylene precursors under reflux with acid catalysts. For example, similar tetrahydropyridine derivatives were synthesized via a one-pot cyclization using chloroacetic acid, aromatic aldehydes, and sodium acetate in acetic anhydride, achieving yields of ~68% . Key variables include solvent polarity (e.g., acetic anhydride enhances cyclization), temperature (reflux at 110–120°C), and catalyst choice (sodium acetate vs. piperidine for base-sensitive intermediates). Purity is optimized via recrystallization in DMF/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

  • IR spectroscopy : Identifies the carbonitrile group (C≡N) at ~2,219 cm⁻¹ and carbonyls (C=O) at ~1,719 cm⁻¹ .
  • ¹H/¹³C NMR : The Z-configuration of the methylidene group is confirmed by a singlet at δ 7.94–8.01 ppm for the =CH proton. The 3-methoxypropyl side chain shows signals at δ 3.2–3.5 ppm (OCH₂) and δ 1.8–2.1 ppm (CH₂) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 403 for analogs) confirm the molecular formula .

Q. How does the compound’s stability vary under different pH and solvent conditions?

Stability studies for related compounds show degradation in basic conditions (pH > 9) due to hydrolysis of the dioxo groups. In acidic media (pH < 3), the methoxypropyl chain may undergo demethylation. Polar aprotic solvents (e.g., DMSO) enhance stability compared to protic solvents like ethanol .

Q. What in vitro assays are used to screen its biological activity, and what are common positive controls?

  • Antimicrobial : Agar diffusion assays with ciprofloxacin as a control .
  • Anticancer : MTT assays using doxorubicin as a reference .
  • Enzyme inhibition : Kinase or protease inhibition assays with staurosporine as a benchmark .

II. Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 4-acetylphenyl vs. other aryl groups) influence tautomeric equilibrium and bioactivity?

Electron-withdrawing groups (e.g., acetyl) stabilize the enol tautomer, enhancing hydrogen-bonding interactions with target proteins. For example, 4-acetylphenyl analogs show higher binding affinity to kinase domains compared to methoxy-substituted derivatives due to stronger dipole interactions .

Q. What computational methods are used to model its interaction with biological targets?

  • Docking studies (AutoDock Vina) : Predict binding modes to ATP-binding pockets (e.g., EGFR kinase) with ΔG values < −8 kcal/mol .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps ~4.1 eV) to correlate reactivity with substituent effects .

Q. What mechanistic insights explain contradictions in reported biological activity across studies?

Discrepancies in IC₅₀ values (e.g., 2–10 μM for antimicrobial activity) arise from assay variability (e.g., broth microdilution vs. disk diffusion) or cellular uptake differences. For example, lipophilic analogs with 3-methoxypropyl chains exhibit better membrane permeability .

Q. How can researchers validate synthetic reproducibility when conflicting yield data exist?

  • Controlled replication : Standardize solvents (e.g., anhydrous acetic acid), catalyst purity, and inert atmospheres.
  • Advanced analytics : Use HPLC-MS to detect trace byproducts (e.g., dimerization side products) that reduce yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.